

Evaluating Tinkal (Borax-Based Flux) as a Soldering Agent: A Comparative Guide

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Compound of Interest					
Compound Name:	Tinkal				
Cat. No.:	B1254984	Get Quote			

For researchers, scientists, and drug development professionals utilizing soldering in laboratory and equipment maintenance, the selection of an appropriate flux is critical to ensure reliable and clean solder joints. This guide provides a comparative evaluation of **Tinkal**, a traditional borax-based flux, against modern rosin-based and organic acid-based soldering agents. The performance is assessed based on key experimental metrics to aid in the selection of the most suitable flux for specific applications.

Executive Summary

Soldering fluxes are essential for creating strong, reliable solder joints by removing oxides from metal surfaces and promoting solder wetting. This guide compares the performance of three common types of soldering fluxes: **Tinkal** (borax-based), rosin-based, and organic acid-based fluxes. The evaluation is based on standardized testing methods for solder spread, corrosivity of residue, and surface insulation resistance.

While **Tinkal** (borax) is an effective and low-cost flux, particularly for higher-temperature applications and certain metals, its residues can be corrosive and difficult to clean, making it less suitable for delicate electronic applications. Rosin-based fluxes offer a good balance of activity and cleanability, with "no-clean" formulations being particularly popular in electronics. Organic acid fluxes are highly active and provide excellent solderability, but their residues are corrosive and require thorough cleaning.

Comparative Performance Data



The following table summarizes the typical quantitative performance data for **Tinkal** (borax-based), rosin-based, and organic acid-based fluxes based on standardized testing protocols. These values are representative and can vary depending on the specific formulation and application.

Performance Metric	Tinkal (Borax- Based)	Rosin-Based (RMA)	Organic Acid- Based (OA)	Test Standard
Solder Spread Area (mm²)	80 - 120	100 - 150	120 - 180	IPC-TM-650, Method 2.4.46
Copper Mirror Test	Pass/Fail (Often Fail)	Pass	Fail	IPC-TM-650, Method 2.3.32
Corrosion Test	Evidence of Corrosion	No Corrosion	Evidence of Corrosion	IPC-TM-650, Method 2.6.15
Surface Insulation Resistance (Ω)	< 1 x 10 ⁸	> 1 x 10 ⁹	< 1 x 10 ⁸	IPC-TM-650, Method 2.6.3.3
Residue Cleanliness	Difficult (requires mechanical abrasion/water)	Moderate (solvent cleaning)	Easy (water soluble)	Visual Inspection/Ion Chromatography
Activation Temperature	High (~740°C)	Moderate (~150- 300°C)	Low to Moderate (~100-250°C)	N/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on industry-standard IPC test methods.

Solder Spread Test (Based on IPC-TM-650, Method 2.4.46)

Objective: To determine the effectiveness of a flux in promoting the wetting of a solder on a standardized substrate.



Materials:

- Standardized metal coupons (e.g., copper, 60x60x0.5 mm)
- Solder pellets of a specific alloy and weight (e.g., Sn63Pb37, 0.5g)
- The soldering flux to be tested
- Controlled temperature hot plate or solder bath
- Digital imaging system and software for area measurement

Procedure:

- Clean the metal coupons using a standard procedure (e.g., with a mild abrasive and isopropyl alcohol) to ensure a consistent surface finish.
- Apply a controlled amount of the flux to the center of the coupon.
- Place a solder pellet on the fluxed area.
- Heat the coupon on a temperature-controlled hot plate to a specified temperature for a set duration (e.g., 235°C for 60 seconds).
- Allow the coupon to cool to room temperature.
- Capture a high-resolution image of the solder spread.
- Use image analysis software to measure the area of the solder spread in square millimeters.
- Repeat the test for each flux type and calculate the average spread area.

Copper Mirror Test (Based on IPC-TM-650, Method 2.3.32)

Objective: To assess the corrosivity of a flux at room temperature.

Materials:



- Glass plates with a vacuum-deposited copper film (copper mirrors)
- · The soldering flux to be tested
- Controlled environment chamber (23 ± 2°C, 50 ± 5% RH)
- Isopropyl alcohol

Procedure:

- Apply a drop of the flux to the copper mirror.
- Place the copper mirror in a controlled environment chamber for 24 hours.
- After 24 hours, remove the flux residue by rinsing with isopropyl alcohol.
- Visually inspect the copper mirror for any signs of copper removal or discoloration.
- A "Pass" is recorded if there is no evidence of copper removal. A "Fail" is recorded if the copper film is removed, indicating corrosive activity.

Surface Insulation Resistance (SIR) Test (Based on IPC-TM-650, Method 2.6.3.3)

Objective: To evaluate the effect of flux residues on the electrical insulation properties of a printed circuit board.

Materials:

- Standardized SIR test boards with a comb pattern of conductors.
- The soldering flux to be tested.
- Soldering equipment (e.g., reflow oven or wave soldering machine).
- Environmental chamber capable of maintaining high humidity and temperature (e.g., 85°C and 85% RH).



• A megohmmeter for measuring high resistance.

Procedure:

- Apply the flux to the SIR test boards.
- Process the boards through a standard soldering cycle.
- If the flux is not a "no-clean" type, clean the boards according to the manufacturer's instructions.
- Place the test boards in an environmental chamber and apply a DC voltage (e.g., 50V) across the comb pattern.
- Measure the insulation resistance between the conductors at specified intervals over a period of time (e.g., 168 hours).
- Record the resistance values and observe for any signs of dendritic growth.
- A higher and more stable resistance reading indicates a less detrimental flux residue.

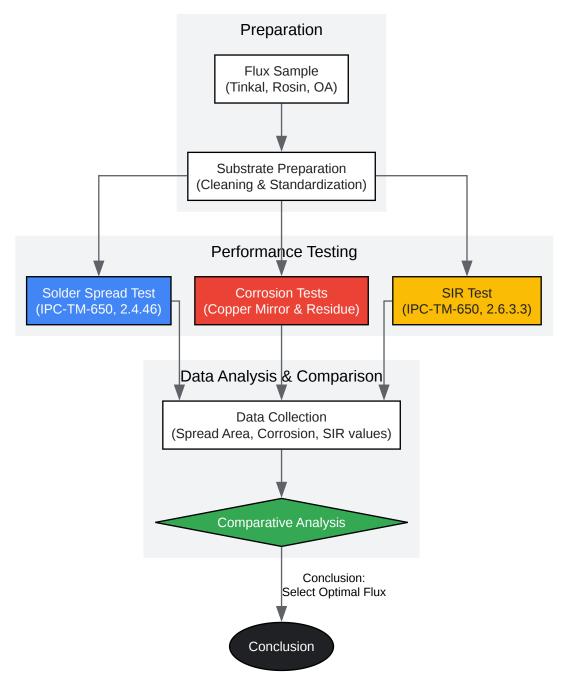
Visualizations

Experimental Workflow for Flux Performance Evaluation

The following diagram illustrates the logical workflow for the comprehensive evaluation of a soldering flux.



Experimental Workflow for Soldering Flux Evaluation



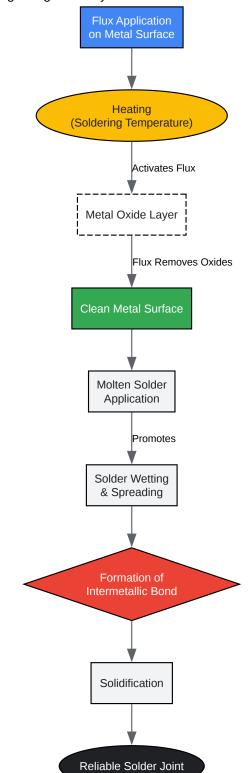
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Caption: Workflow for evaluating soldering flux performance.

Signaling Pathway of Flux Action in Soldering

This diagram illustrates the key actions of a soldering flux during the soldering process.





Signaling Pathway of Flux Action in Soldering

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Caption: Key actions of soldering flux during soldering.



• To cite this document: BenchChem. [Evaluating Tinkal (Borax-Based Flux) as a Soldering Agent: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254984#evaluating-the-performance-of-tinkal-as-a-flux-against-other-soldering-agents]

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